1H-Imidazol-2-yl diethylcarbamodithioate
Description
1H-Imidazol-2-yl diethylcarbamodithioate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
62652-39-5 |
|---|---|
Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
1H-imidazol-2-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H13N3S2/c1-3-11(4-2)8(12)13-7-9-5-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
KOHTXJFLTPXXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-imidazol-2-yl diethylcarbamodithioate typically involves the reaction of imidazole derivatives with diethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazol-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 1H-Imidazol-2-yl diethylcarbamodithioate is in anticancer research. Dithiocarbamate derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the formation of stable metal complexes that can induce apoptosis in cancer cells. Studies have demonstrated that compounds with dithiocarbamate moieties exhibit enhanced anticancer activity when linked to other pharmacophores such as benzimidazole .
Molecular Targeting
Research has indicated that this compound can effectively target specific proteins involved in cancer progression, such as Pin1 (peptidyl-prolyl isomerase). This targeting is crucial for developing therapies that minimize side effects compared to traditional chemotherapy. The compound's ability to bind selectively to these proteins enhances its potential as a therapeutic agent .
Agricultural Applications
Herbicidal Properties
In agriculture, this compound has been investigated for its herbicidal properties. Its effectiveness against various weeds has been attributed to its ability to disrupt metabolic processes within the plants. Research indicates that compounds with similar structures can inhibit key enzymes involved in plant growth, providing a pathway for developing new herbicides .
Pesticide Development
The compound's sulfur-containing structure also suggests potential use in developing novel pesticides. The ability of dithiocarbamates to interact with metal ions can enhance the efficacy of pesticides by improving their stability and bioavailability in soil and plant systems .
Material Science
Polymer Stabilization
this compound has applications in material science, particularly in stabilizing polymers. Its unique chemical structure allows it to act as a stabilizer against oxidative degradation in polymer formulations. This property is vital for enhancing the longevity and performance of materials used in various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis via metal complex formation |
| Molecular targeting | Binds selectively to proteins like Pin1 | |
| Agricultural Science | Herbicide | Disrupts metabolic processes in weeds |
| Pesticide development | Enhances efficacy through metal ion interactions | |
| Material Science | Polymer stabilization | Prevents oxidative degradation |
Case Studies
- Anticancer Research : A study utilized this compound alongside NMR techniques to identify its binding affinity to Pin1, revealing its potential as a targeted anticancer therapy. The results indicated significant inhibition of cancer cell growth in vitro, particularly against breast cancer cell lines .
- Herbicidal Efficacy : In agricultural trials, formulations containing this compound demonstrated effective weed control compared to traditional herbicides. The mechanism involved the inhibition of key enzymes necessary for plant growth, leading to reduced viability of target weed species .
- Polymer Applications : Research into polymer formulations incorporating this compound showed improved resistance to degradation under environmental stressors, indicating its potential as a stabilizing agent in commercial products .
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1H-Imidazol-2-yl diethylcarbamodithioate can be compared with other imidazole derivatives such as:
1H-Imidazol-1-ylmethylamine: Known for its antimicrobial properties.
1H-Imidazol-2-ylmethylamine dihydrochloride: Used in the synthesis of pharmaceuticals.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Utilized in catalysis and material science.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1H-Imidazol-2-yl diethylcarbamodithioate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 62652-39-5
- Molecular Formula : C7H12N2S3
- Molecular Weight : 232.37 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : This can be achieved through the reaction of appropriate aldehydes with primary amines.
- Dithiocarbamate Formation : The dithiocarbamate moiety is introduced via the reaction of carbon disulfide with diethylamine in the presence of a base.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at concentrations as low as 100 ppm .
Anticancer Activity
Recent research highlighted the compound's potential in cancer therapy. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
A comparative study indicated that derivatives of this compound showed enhanced anticancer activity when linked with other pharmacophores, suggesting a synergistic effect that warrants further exploration .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways, such as those related to cancer cell survival and proliferation.
- Metal Binding Properties : Its dithiocarbamate structure allows for metal ion chelation, which can disrupt metal-dependent enzyme activities, further contributing to its anticancer effects .
Case Studies
Several case studies have illustrated the efficacy of this compound:
-
Breast Cancer Study :
- Objective : To evaluate the anticancer potential against MCF-7 cells.
- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 50 μM, with IC50 values indicating strong potency compared to standard chemotherapeutics .
-
Antimicrobial Efficacy :
- Objective : To determine the antimicrobial effects against common pathogens.
- Methodology : Disc diffusion method was employed to evaluate inhibition zones.
- Findings : The compound exhibited greater than 15 mm inhibition zones against E. coli and C. albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Research Findings Summary Table
Q & A
Q. How are crystallographic data inconsistencies resolved?
- Best Practices :
- Twinned Crystals : Use PLATON’s TWINABS for data integration .
- Disorder Modeling : Refine occupancies of disordered atoms (e.g., solvent molecules) with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
